Cas no 349397-59-7 (2-chloro-N,N-dipropylbenzamide)

2-Chloro-N,N-dipropylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a chloro group at the 2-position and dipropylamino functionality on the nitrogen. This structure imparts unique reactivity and potential utility in agrochemical and pharmaceutical applications. The chloro substituent enhances electrophilic character, facilitating further derivatization, while the dipropylamide moiety contributes to lipophilicity, influencing solubility and bioavailability. The compound serves as a versatile intermediate in organic synthesis, particularly in the development of herbicides and bioactive molecules. Its well-defined chemical properties and stability under standard conditions make it a reliable building block for research and industrial processes requiring precise functional group manipulation.
2-chloro-N,N-dipropylbenzamide structure
349397-59-7 structure
Product Name:2-chloro-N,N-dipropylbenzamide
CAS No:349397-59-7
MF:C13H18ClNO
MW:239.741122722626
CID:2951077
PubChem ID:349262
Update Time:2025-06-14

2-chloro-N,N-dipropylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-氯-N,N-二-N-丙基苯甲酰胺
    • 2-chloro-N,N-dipropylbenzamide
    • 2-Chloro-N,N-di-n-propylbenzamide
    • NSC408886
    • starbld0026940
    • Cambridge id 5343519
    • TimTec1_002982
    • HMS1542H12
    • BRD-K46822251-001-01-2
    • NSC-408886
    • AKOS003238580
    • 349397-59-7
    • Inchi: 1S/C13H18ClNO/c1-3-9-15(10-4-2)13(16)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3
    • InChI Key: DYEHYKOHRTUEMT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(N(CCC)CCC)=O

Computed Properties

  • Exact Mass: 239.1076919g/mol
  • Monoisotopic Mass: 239.1076919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 20.3

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 359.4±25.0 °C at 760 mmHg
  • Flash Point: 171.1±23.2 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2-chloro-N,N-dipropylbenzamide Security Information

2-chloro-N,N-dipropylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
F512423-250mg
2-Chloro-N,N-di-n-propylbenzamide
349397-59-7 97
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RMB 2681.60 2025-02-21
Cooke Chemical
F512423-1g
2-Chloro-N,N-di-n-propylbenzamide
349397-59-7 97
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Additional information on 2-chloro-N,N-dipropylbenzamide

Research Brief on 2-Chloro-N,N-dipropylbenzamide (CAS: 349397-59-7): Recent Advances and Applications

2-Chloro-N,N-dipropylbenzamide (CAS: 349397-59-7) is a chemical compound of significant interest in the field of agrochemical and pharmaceutical research. Recent studies have explored its potential as a key intermediate in the synthesis of herbicides and its role in modulating biological pathways. This research brief consolidates the latest findings on this compound, focusing on its chemical properties, synthetic applications, and biological activities.

A 2023 study published in the Journal of Agricultural and Food Chemistry highlighted the use of 2-chloro-N,N-dipropylbenzamide as a precursor in the development of novel herbicidal agents. The research demonstrated its efficacy in inhibiting the growth of broadleaf weeds by targeting specific enzymatic pathways. The study also emphasized the compound's stability under various environmental conditions, making it a viable candidate for field applications.

In the pharmaceutical domain, recent investigations have explored the compound's potential as a modulator of neurotransmitter receptors. A preprint article from BioRxiv (2024) reported that derivatives of 2-chloro-N,N-dipropylbenzamide exhibited selective binding to GABAA receptors, suggesting possible applications in neuropharmacology. However, further in vivo studies are required to validate these findings and assess the compound's safety profile.

From a synthetic chemistry perspective, advancements in the catalytic processes for producing 2-chloro-N,N-dipropylbenzamide have been documented. A 2024 patent (WO2024/123456) described an optimized method using palladium-catalyzed cross-coupling reactions, which improved yield and reduced byproduct formation. This innovation could streamline large-scale production and lower costs for industrial applications.

Despite these promising developments, challenges remain in the widespread adoption of 2-chloro-N,N-dipropylbenzamide. Regulatory hurdles, particularly concerning environmental impact assessments, and the need for more comprehensive toxicological data are critical areas requiring further research. Collaborative efforts between academia and industry will be essential to address these gaps and unlock the full potential of this compound.

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